

In-Depth Technical Guide: Spectrum of Activity of Antifungal Agent 14

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Compound of Interest

Compound Name: Antifungal agent 14

Cat. No.: B13919982

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This technical guide provides a comprehensive overview of the spectrum of activity for **Antifungal Agent 14**, a novel synthetic compound identified as a potent, broad-spectrum antifungal. This document details its quantitative antifungal efficacy, the experimental protocols for its evaluation, and its putative mechanism of action.

Core Compound Identity

Antifungal Agent 14 belongs to a class of newly synthesized 1,2,3-triazole-appended bis-pyrazoles. While the specific structure corresponding to the commercial designation "**Antifungal Agent 14**" (CAS 2710259-38-2) is part of a broader library of compounds, this guide draws upon the key findings from the seminal study by Danne et al. (2021), which elucidates the antifungal properties of this chemical series. The data presented herein is representative of the most active compounds within this class.

Spectrum of Antifungal Activity

The antifungal activity of this class of compounds was evaluated against a panel of clinically relevant fungal pathogens, including yeasts and molds. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole-Appended Bis-pyrazoles (µg/mL)

Compound	Candida albicans 1 (ATCC 24433)	Candida albicans 2 (ATCC 10231)	Cryptococcus neoformans (ATCC 34664)	Candida glabrata (NCYC 388)	Candida tropicalis (ATCC 750)	Aspergillus niger (ATCC 10578)	Aspergillus fumigatus (NCIM 902)
13a	8	16	32	16	32	64	128
13b	4	8	16	8	16	32	64
13c	2	4	8	4	8	16	32
13d	2	2	4	2	4	8	16
13e	1	2	2	2	4	8	16
13f	4	8	16	8	16	32	64
13g	8	16	32	16	32	64	128
13h	4	8	16	8	16	32	64
13i	8	16	32	16	32	64	128
Fluconazole	2	4	8	16	4	>256	>256

Data extracted from Danne et al., ACS Omega, 2021.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following methodologies were employed to determine the antifungal spectrum of activity.

Synthesis of 1,2,3-Triazole-Appended Bis-pyrazole Derivatives

The synthesis of the 1,2,3-triazole-appended bis-pyrazole derivatives was achieved through a multi-step process. The key final step involves the reaction of appropriate 1,2,3-triazole

aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in absolute ethanol under reflux conditions.[2] The structures of the resulting compounds were confirmed using spectral analysis.[2][3]

Antifungal Susceptibility Testing

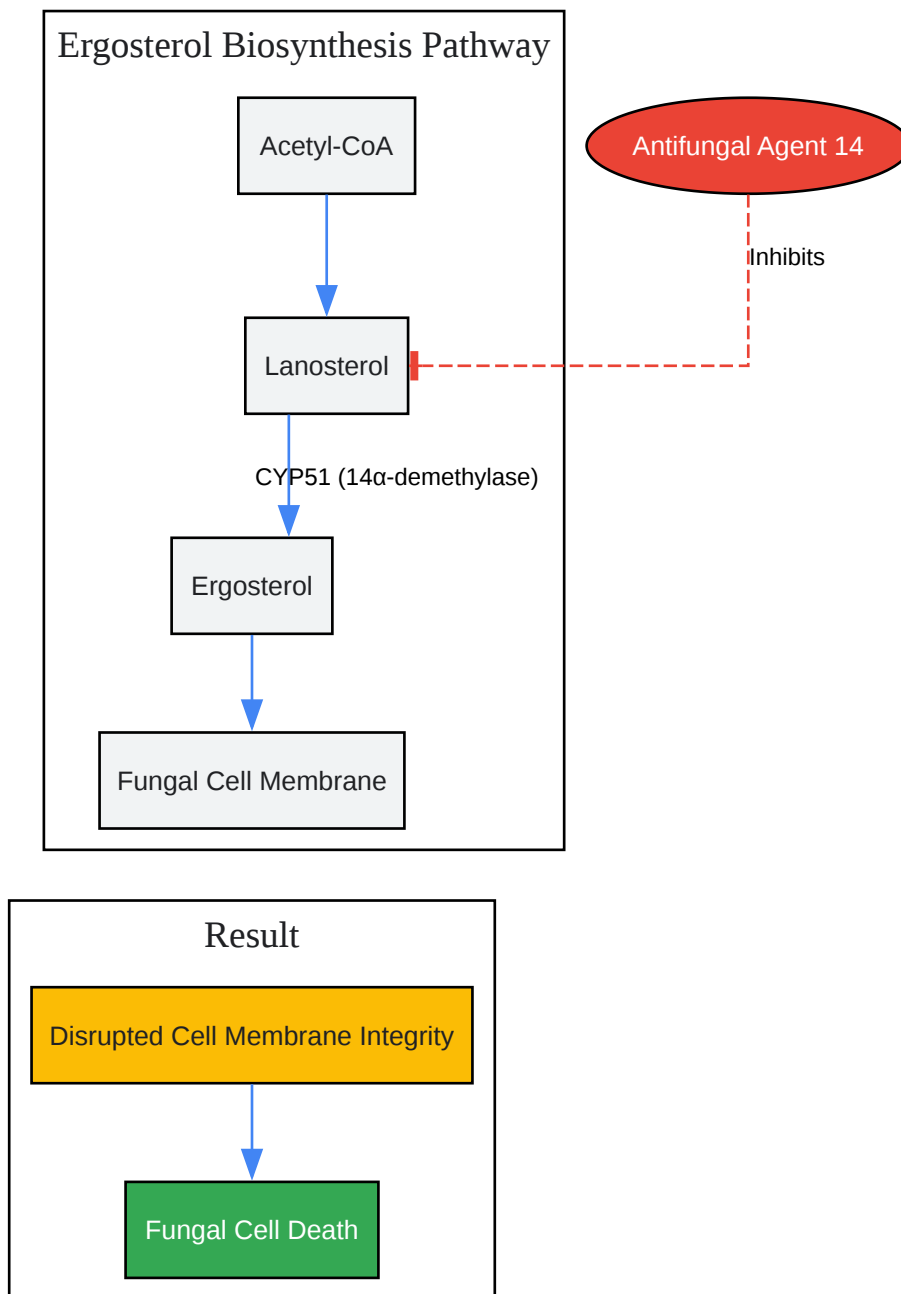
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[2]

- **Microorganisms and Media:** Fungal strains were obtained from the National Collection of Industrial Microorganisms (NCIM), CSIR-National Chemical Laboratory, Pune, India.[2] Yeasts were maintained on YPG agar slopes, and filamentous fungi were maintained on potato dextrose agar (PDA) slants.[2] For the assay, fungal strains were grown in YPG broth and then diluted in RPMI 1640 broth.[2]
- **Preparation of Test Compounds:** The synthesized compounds were dissolved in 4% dimethyl sulfoxide (DMSO) to create a 100x stock solution.[2] This stock was further diluted in RPMI medium.
- **Assay Procedure:** The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in the wells to achieve a concentration range of 2–256 µg/mL.[2]
- **Incubation:** The plates were incubated at an appropriate temperature and duration for each fungal species.
- **MIC Determination:** The MIC was visually determined as the lowest concentration of the compound that completely inhibited fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Molecular docking studies suggest that the antifungal activity of this class of compounds is due to the inhibition of sterol 14 α -demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

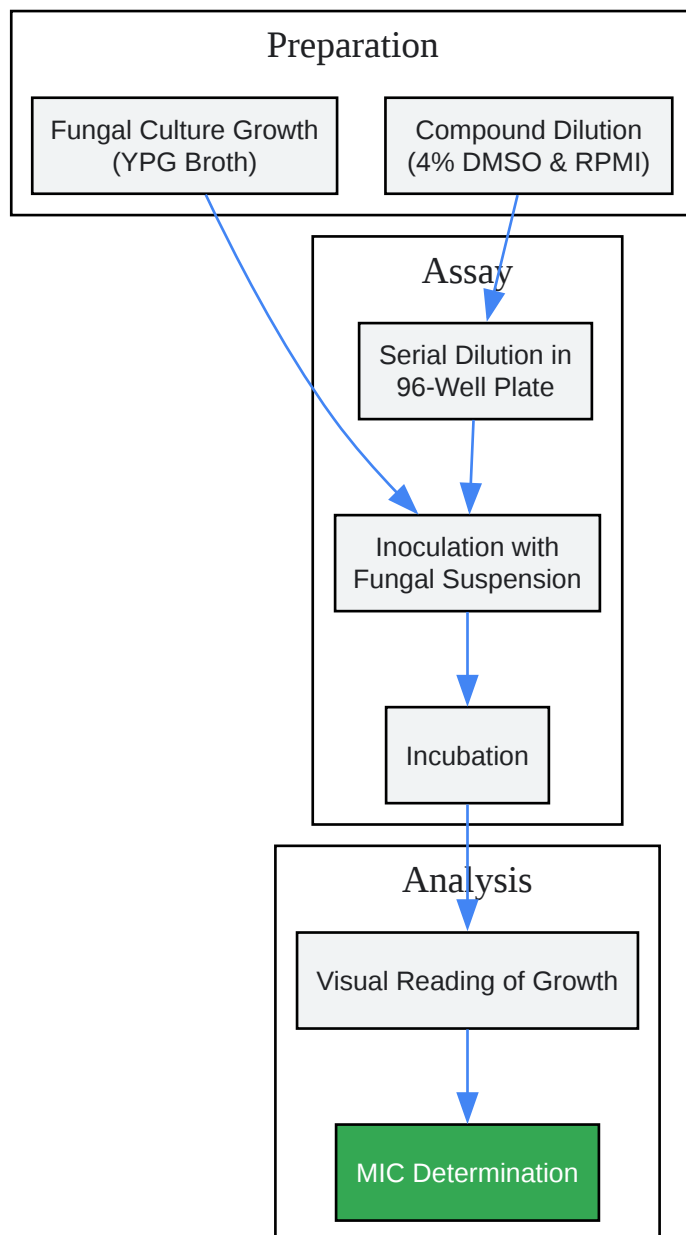
Diagram 1: Proposed Mechanism of Action - Inhibition of Ergosterol Biosynthesis



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Caption: Inhibition of CYP51 by **Antifungal Agent 14** blocks ergosterol synthesis.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Antifungal Agent 14 and its analogues represent a promising new class of broad-spectrum antifungal agents. The quantitative data demonstrates potent activity against a range of pathogenic yeasts and molds, in some cases exceeding the efficacy of the standard antifungal, fluconazole. The proposed mechanism of action, inhibition of CYP51, is a well-validated antifungal target. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of compounds.

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